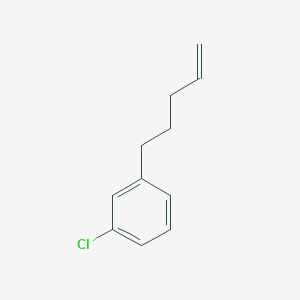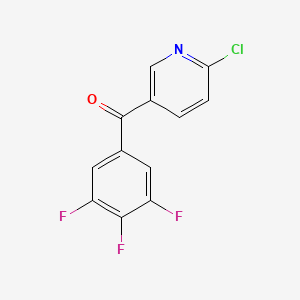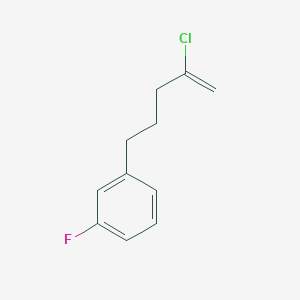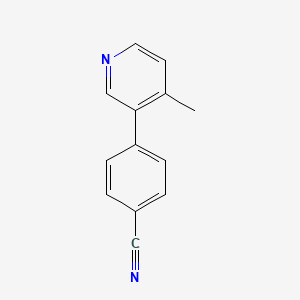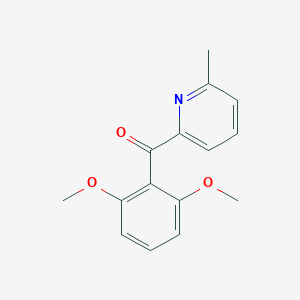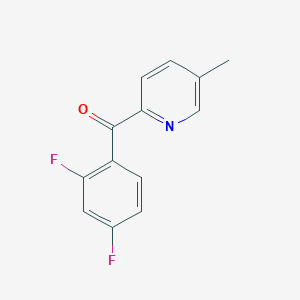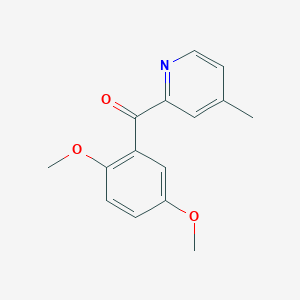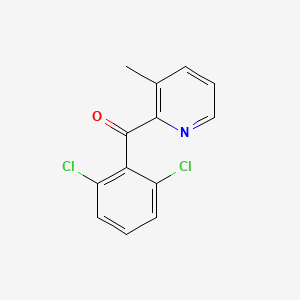![molecular formula C12H7ClN2O2S B1421583 3-(3-clorofenil)tieno[3,2-d]pirimidina-2,4(1H,3H)-diona CAS No. 1255784-16-7](/img/structure/B1421583.png)
3-(3-clorofenil)tieno[3,2-d]pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Aplicaciones Científicas De Investigación
Actividad Inhibitoria de la Kinasa JAK2
Este compuesto ha sido identificado como un posible inhibidor de la Janus quinasa 2 (JAK2), un tipo de enzima quinasa . Las quinasas son proteínas que desempeñan un papel crucial en la señalización celular, y su inhibición puede utilizarse para tratar una variedad de enfermedades, incluido el cáncer .
Actividad Anticancerígena
El compuesto ha demostrado una notable actividad citotóxica contra la línea celular HepG-2, un tipo de célula de cáncer de hígado . Esto sugiere que podría utilizarse potencialmente como tratamiento para este tipo de cáncer .
Acoplamiento Molecular
Los estudios de acoplamiento molecular han indicado que este compuesto tiene una alta afinidad por las quinasas . Esto significa que podría utilizarse potencialmente para desarrollar nuevos fármacos que se dirijan a estas proteínas .
Síntesis de Derivados de Tienopirimidina
Este compuesto puede utilizarse como material de partida para la síntesis de varios derivados de tienopirimidina . Estos derivados tienen una amplia gama de actividades biológicas, lo que los hace interesantes en el desarrollo de nuevos fármacos .
Estudios Farmacocinéticos
Los estudios farmacocinéticos han revelado que este compuesto tiene una buena permeabilidad y absorción gastrointestinal . Esto sugiere que podría utilizarse potencialmente como un fármaco administrado por vía oral .
Actividad Antioxidante
Las tienopirimidinas, la clase de compuestos a la que pertenece este compuesto, se ha descubierto que tienen actividad antioxidante . Esto significa que podrían utilizarse potencialmente para proteger las células del cuerpo del daño causado por los radicales libres .
Mecanismo De Acción
Target of Action
The primary target of 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages . BTK plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that BTK is involved in, leading to changes in the function and behavior of the immune cells that express BTK .
Biochemical Pathways
The inhibition of BTK affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . These pathways play crucial roles in the immune response, and their disruption can lead to a decrease in the proliferation and activation of B cells .
Result of Action
The result of the compound’s action is the inhibition of BTK, leading to a decrease in the proliferation and activation of B cells . This can have a significant impact on the immune response, potentially leading to immunosuppressive effects .
Direcciones Futuras
Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORZOIYAUOICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



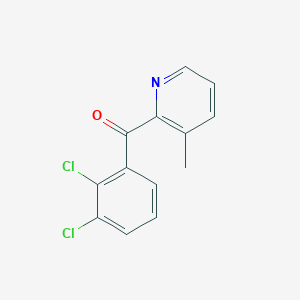
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)


